
Methyl (6-aminoacridin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (6-aminoacridin-3-yl)carbamate is a chemical compound with the molecular formula C15H13N3O2 It is a derivative of acridine, a heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (6-aminoacridin-3-yl)carbamate typically involves the reaction of 6-aminoacridine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. This may involve the use of more efficient mixing and temperature control systems, as well as the implementation of continuous flow processes to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (6-aminoacridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (6-aminoacridin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its acridine moiety.
Medicine: Explored for its potential as an anticancer agent, given the biological activity of acridine derivatives.
Industry: Utilized in the development of materials with specific optical properties.
Mecanismo De Acción
The mechanism of action of Methyl (6-aminoacridin-3-yl)carbamate involves its interaction with biological macromolecules. The acridine moiety can intercalate into DNA, disrupting the normal function of the DNA and leading to cell death. This property is particularly useful in the development of anticancer agents. The carbamate group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Acridine: The parent compound of Methyl (6-aminoacridin-3-yl)carbamate, known for its fluorescent properties and biological activity.
Aminacrine: A derivative of acridine with similar biological properties.
Proflavine: Another acridine derivative used as an antiseptic and investigated for its anticancer properties.
Uniqueness
This compound is unique due to the presence of both the acridine moiety and the carbamate group. This combination allows it to interact with biological macromolecules in a specific manner, making it a valuable compound for research in medicinal chemistry and materials science.
Propiedades
Número CAS |
170302-05-3 |
|---|---|
Fórmula molecular |
C15H13N3O2 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
methyl N-(6-aminoacridin-3-yl)carbamate |
InChI |
InChI=1S/C15H13N3O2/c1-20-15(19)17-12-5-3-10-6-9-2-4-11(16)7-13(9)18-14(10)8-12/h2-8H,16H2,1H3,(H,17,19) |
Clave InChI |
WDKZDOGLHLOFDQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


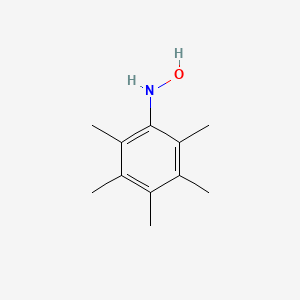
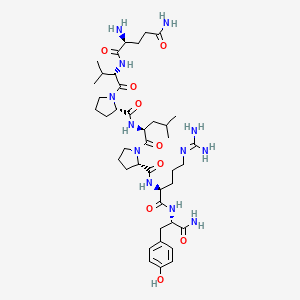
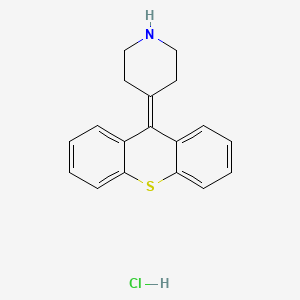
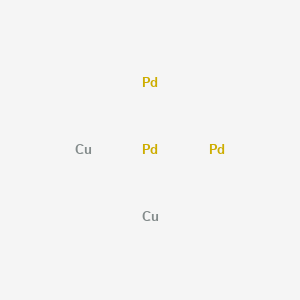
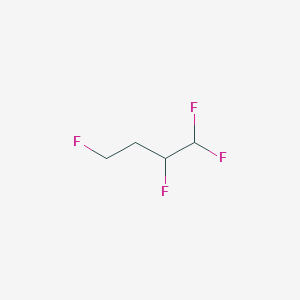
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol](/img/structure/B14261983.png)
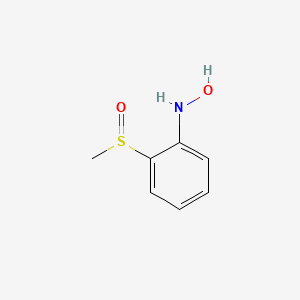
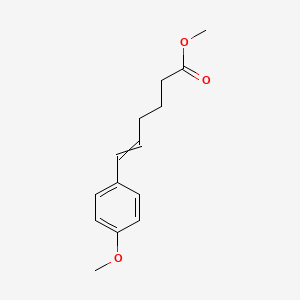
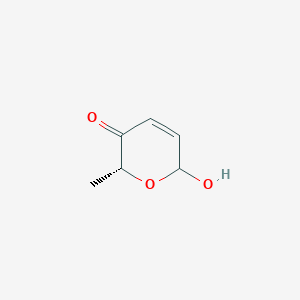

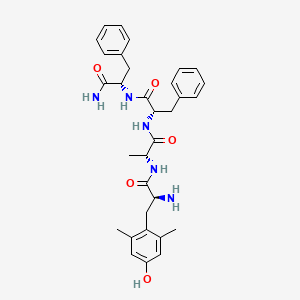
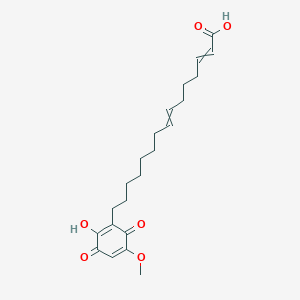
![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)
![5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14262018.png)
